molecular formula C7H5F3N2O3 B1449557 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline CAS No. 1803611-06-4

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline

Cat. No.: B1449557
CAS No.: 1803611-06-4
M. Wt: 222.12 g/mol
InChI Key: OWSSVFCXYHNSIH-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline is an organic compound that features both fluorine and nitro functional groups. The presence of these groups imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of aniline derivatives. For instance, difluorocarbene can be selectively inserted into the aliphatic O–H bond of a precursor under weakly acidic conditions using potassium hydrogen fluoride (KHF₂) as an activator . Another approach involves the use of difluoromethoxylated ketones as building blocks for the synthesis of nitrogen-containing heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and catalysts such as palladium on carbon (Pd/C) for reduction reactions. For substitution reactions, reagents like sodium hydride (NaH) and various electrophiles or nucleophiles are employed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Difluoromethoxy)-2-fluoro-5-aminoaniline, while substitution reactions can introduce different functional groups at the fluorine or nitro positions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of difluoromethoxy, fluoro, and nitro groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)5(12(13)14)2-4(3)11/h1-2,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSSVFCXYHNSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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